molecular formula C19H29NO B14322325 Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) CAS No. 106609-32-9

Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI)

Cat. No.: B14322325
CAS No.: 106609-32-9
M. Wt: 287.4 g/mol
InChI Key: NXKVSFDJBAYCGR-UHFFFAOYSA-N
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Description

Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is a complex organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group, a cyclohexyl group, a methyl group, and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenol Core: The phenol core can be synthesized through the hydroxylation of benzene derivatives.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via Friedel-Crafts alkylation using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group such as a halomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyclohexyl group can be reduced to cyclohexane.

    Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperidinylmethyl group can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-cyclohexyl-4-(1-piperidinylmethyl)-(9CI): Lacks the methyl group.

    Phenol, 5-methyl-4-(1-piperidinylmethyl)-(9CI): Lacks the cyclohexyl group.

    Phenol, 2-cyclohexyl-5-methyl-(9CI): Lacks the piperidinylmethyl group.

Uniqueness

Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is unique due to the presence of all three substituents (cyclohexyl, methyl, and piperidinylmethyl groups) on the phenol core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

106609-32-9

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-cyclohexyl-5-methyl-4-(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C19H29NO/c1-15-12-19(21)18(16-8-4-2-5-9-16)13-17(15)14-20-10-6-3-7-11-20/h12-13,16,21H,2-11,14H2,1H3

InChI Key

NXKVSFDJBAYCGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2CCCCC2)C3CCCCC3)O

Origin of Product

United States

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